DECAHYDRO-2-NAPHTHOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

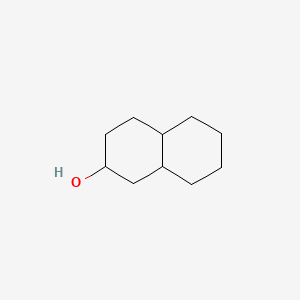

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMAOXLCTXPPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CCC2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862434 | |

| Record name | 2-Naphthalenol, decahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cloudy yellow viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | Decahydro-2-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00606 [mmHg] | |

| Record name | Decahydro-2-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

825-51-4, 1424-36-8, 2529-06-8, 1424-37-9 | |

| Record name | Decahydro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenol, decahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, decahydro-, (2R,4aR,8aS)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, decahydro-, (2R,4aR,8aR)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC147702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxydecalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxydecalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxydecalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, decahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, decahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-decahydro-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Stereoisomers of Decahydro-2-naphthol

An In-depth Technical Guide to the Stereochemistry of Decahydro-2-naphthol (B1664090)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the complex stereochemistry of this compound, a saturated bicyclic alcohol. Due to the fused ring system and the presence of a hydroxyl group, this compound exists as a variety of stereoisomers, each with distinct three-dimensional arrangements and properties. Understanding these stereochemical nuances is critical for applications in medicinal chemistry, materials science, and fragrance development, where specific spatial orientations can dictate biological activity and physical characteristics.

The core structure of this compound, also known as decalol, is based on the decahydronaphthalene (B1670005) (decalin) ring system. The stereochemistry of this molecule is determined by two primary factors:

-

Ring Fusion: The two cyclohexane (B81311) rings can be fused in either a cis or trans configuration. In cis-decalin, the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same side of the molecule, leading to a flexible, bent structure. In trans-decalin, these hydrogens are on opposite sides, resulting in a rigid, relatively planar structure.

-

Hydroxyl Group Orientation: The hydroxyl group at the C2 position can be oriented in either an axial or equatorial position relative to the cyclohexane ring it is attached to.

The combination of these factors gives rise to a total of eight possible stereoisomers of this compound, which exist as four pairs of enantiomers.

Visualizing the Stereoisomers:

The eight stereoisomers are grouped into four diastereomeric pairs based on the cis or trans ring fusion and the axial or equatorial position of the hydroxyl group. Within each of these four groups, there exists a pair of non-superimposable mirror images (enantiomers).

Diagram: The Eight Stereoisomers of this compound

Caption: The eight stereoisomers of this compound grouped by ring fusion and hydroxyl orientation.

Conformational Analysis

The conformational behavior of the decalin ring system is a key determinant of the overall shape and stability of the this compound stereoisomers.

-

trans-Decalin System: The trans-fused ring system is conformationally locked and cannot undergo ring flipping. This rigidity means that a substituent, such as the hydroxyl group in this compound, is fixed in either an axial or equatorial position.

-

cis-Decalin System: In contrast, the cis-fused ring system is flexible and can undergo a ring flip, which interconverts the two chair conformations. This ring flip causes an equatorial substituent to become axial and vice versa. The equilibrium between these two conformers is influenced by steric interactions.

Diagram: Conformational Equilibrium of cis-Decahydro-2-naphthol

Caption: Ring flipping in cis-decahydro-2-naphthol interconverts equatorial and axial conformers.

Quantitative Data of this compound Isomers

While this compound is often sold as a mixture of isomers, the properties of the pure stereoisomers can differ significantly. The following table summarizes available data for the mixture and individual isomers where specified. Data for all eight individual, pure stereoisomers is not comprehensively available in the literature, reflecting the challenge in their separation.

| Property | Mixture of Isomers | cis-Isomer(s) | trans-Isomer(s) |

| Melting Point (°C) | Variable | - | - |

| Boiling Point (°C) | 109 (at 14 mmHg)[1] | - | - |

| Density (g/mL at 25°C) | 0.996[1] | - | - |

| Refractive Index (n20/D) | 1.500[1] | - | - |

| Specific Rotation ([α]D) | Not applicable | Varies for enantiomers | Varies for enantiomers |

Experimental Protocols

The synthesis of this compound is typically achieved through the catalytic hydrogenation of 2-naphthol (B1666908). The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions.

General Experimental Workflow:

Caption: General workflow for the synthesis and separation of this compound stereoisomers.

Detailed Methodologies:

Synthesis of this compound (Mixture of Isomers) via Catalytic Hydrogenation of 2-Naphthol:

-

Reactants: 2-Naphthol, Solvent (e.g., ethanol, acetic acid), Catalyst (e.g., 5% Rhodium on Carbon, Raney Nickel).

-

Apparatus: High-pressure autoclave or a Parr hydrogenator.

-

Procedure:

-

Dissolve 2-naphthol in the chosen solvent in the reaction vessel.

-

Add the catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the 2-naphthol.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (typically 500-1500 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

After the reaction is complete (no more hydrogen is consumed), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product, a mixture of this compound stereoisomers.

-

Separation of Stereoisomers:

The separation of the complex mixture of this compound stereoisomers is a significant challenge and typically requires advanced chromatographic techniques.

-

Column Chromatography: Separation of diastereomers can often be achieved using silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The different polarities of the axial and equatorial hydroxyl groups, as well as the overall shape of the cis and trans isomers, allow for differential retention on the stationary phase.

-

Chiral High-Performance Liquid Chromatography (HPLC): To separate the enantiomeric pairs, chiral HPLC is required. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their resolution. The choice of the chiral column and mobile phase is critical and often requires empirical optimization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the different stereoisomers of this compound.

-

¹H NMR: The chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-2) are particularly informative. In general, axial protons resonate at a higher field (lower ppm) and exhibit larger coupling constants with neighboring axial protons compared to equatorial protons.

-

¹³C NMR: The chemical shifts of the carbon atoms in the decalin ring system are sensitive to the stereochemistry. For instance, the chemical shift of C-2 will differ between axial and equatorial isomers. Spectroscopic data for a specific isomer, cis-2-hydroxy-cis-decalin, has been reported.

This technical guide provides a foundational understanding of the intricate stereochemistry of this compound. For professionals in drug development and related fields, a detailed consideration of these stereochemical aspects is paramount for the rational design and synthesis of molecules with desired properties and biological activities.

References

An In-depth Technical Guide to the Physical Properties of Cis- and Trans-Decahydro-2-naphthol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the cis and trans isomers of decahydro-2-naphthol (B1664090). Due to the challenges in sourcing discrete data for each isomer, this document presents available data for the isomeric mixture while also providing context from the parent compound, decalin, to infer potential differences. Detailed experimental protocols for the synthesis and separation of these isomers are also discussed.

Introduction to this compound Isomers

This compound (also known as 2-decalol) is a saturated bicyclic alcohol derived from the full hydrogenation of 2-naphthol (B1666908). The fusion of the two six-membered rings can result in two diastereomeric forms: cis-decahydro-2-naphthol and trans-decahydro-2-naphthol. The stereochemistry of the ring junction significantly influences the molecule's three-dimensional shape and, consequently, its physical properties. The trans isomer has a more rigid, chair-chair conformation, while the cis isomer is more flexible. These structural differences are expected to lead to variations in properties such as melting point, boiling point, and density.

Physical Properties

Data for the Mixture of Isomers

The following table summarizes the known physical properties for this compound, typically supplied as a mixture of its cis and trans isomers.

| Property | Value | Citations |

| Appearance | White to light yellow weak paste or colorless to light yellow powder to lump to clear liquid. | [1][2] |

| Melting Point | 99-100 °C | [1][3] |

| Boiling Point | 109 °C at 14 mmHg | [1][3] |

| Density | 0.996 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.5 | [1][3][4] |

| Solubility | Insoluble in water; Soluble in alcohol and oils. | [1] |

It is important to note that the melting point is often cited for the mixture and may represent a melting range rather than a sharp melting point of a pure compound.

Inferred Properties Based on Decalin Isomers

To understand the potential differences between the cis and trans isomers of this compound, it is instructive to examine the well-documented properties of the parent hydrocarbon, decahydronaphthalene (B1670005) (decalin).

| Property | cis-Decalin | trans-Decalin |

| Melting Point | -43 °C | -32 °C |

| Boiling Point | 193 °C | 185 °C/756 mmHg |

| Density | 0.897 g/mL at 25 °C | 0.87 g/mL at 25 °C |

| Refractive Index | n20/D 1.481 | n20/D 1.469 |

Generally, the more compact and symmetrical trans isomers of decalin derivatives tend to have higher melting points and lower boiling points and densities compared to their cis counterparts. This trend is likely to hold for this compound as well.

Experimental Protocols

Synthesis of this compound Isomers

The primary method for synthesizing this compound is the catalytic hydrogenation of 2-naphthol. This reaction typically produces a mixture of the cis and trans isomers. The ratio of the isomers can be influenced by the choice of catalyst, solvent, temperature, and pressure.

General Protocol for Catalytic Hydrogenation of 2-Naphthol:

-

Catalyst Preparation: A common catalyst for this reaction is Raney nickel. Other catalysts such as rhodium on carbon or ruthenium on carbon can also be employed.

-

Reaction Setup: 2-Naphthol is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid, in a high-pressure autoclave.

-

Hydrogenation: The catalyst is added to the solution, and the autoclave is sealed and purged with hydrogen gas. The reaction is then carried out under elevated hydrogen pressure (e.g., 100-200 atmospheres) and temperature (e.g., 85-140 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen.

-

Workup: Once the reaction is complete, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product, which is a mixture of cis- and trans-decahydro-2-naphthol.

The following diagram illustrates the general workflow for the synthesis of this compound isomers.

Separation of Cis and Trans Isomers

The separation of the cis and trans diastereomers of this compound can be challenging due to their similar physical properties. Common techniques for separating such diastereomers include:

-

Fractional Crystallization: This method relies on differences in the solubility of the isomers in a particular solvent. By carefully controlling the temperature and concentration, one isomer can be selectively crystallized from the solution.

-

Chromatography: Column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system can be employed to separate the isomers based on their differential adsorption. High-performance liquid chromatography (HPLC) can also be a powerful tool for this separation.

-

Derivatization: The mixture of alcohols can be reacted with a chiral resolving agent to form diastereomeric esters or urethanes. These derivatives often have more significant differences in their physical properties, making them easier to separate by crystallization or chromatography. After separation, the original alcohol isomers can be regenerated by hydrolysis.

The logical relationship between 2-naphthol and its hydrogenated isomers is depicted in the following diagram.

Conclusion

While detailed, distinct physical property data for cis- and trans-decahydro-2-naphthol are scarce in readily accessible literature, the properties of the isomeric mixture are well-documented. Inferences from the parent decalin system suggest that the trans isomer of this compound likely possesses a higher melting point and lower boiling point and density than the cis isomer. The synthesis of these compounds via catalytic hydrogenation of 2-naphthol is a standard procedure, though the subsequent separation of the resulting diastereomers requires more specialized techniques such as fractional crystallization or chromatography. Further research into the spectroscopic and crystallographic characterization of the pure isomers would be invaluable to the scientific community.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Decahydro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational isomers of decahydro-2-naphthol (B1664090), also known as 2-decalol. Understanding the three-dimensional arrangement of this molecule is critical for applications in medicinal chemistry and materials science, where stereochemistry dictates molecular interactions and properties.

Molecular Structure Overview

This compound (C₁₀H₁₈O) is a saturated bicyclic alcohol.[1][2][3] Its core structure is decahydronaphthalene, commonly known as decalin, which consists of two fused six-membered cyclohexane (B81311) rings. The conformational behavior of this compound is fundamentally dictated by the stereochemistry of this decalin core.

The decalin system exists as two distinct geometric isomers (diastereomers): cis-decalin and trans-decalin. This isomerism arises from the relative orientation of the hydrogen atoms at the two bridgehead carbons where the rings are fused.[4][5]

-

trans-Decalin: The bridgehead hydrogens are on opposite sides of the molecule. This arrangement results from the fusion of the two rings via two equatorial-type bonds.[4][5]

-

cis-Decalin: The bridgehead hydrogens are on the same side of the molecule. This isomer is formed when the rings are fused via one axial and one equatorial bond.[4][5]

In this compound, a hydroxyl (-OH) group is substituted at the C-2 position, which introduces another layer of stereoisomerism based on its axial or equatorial orientation relative to the cyclohexane ring it resides on.

Conformational Analysis

The six-membered rings in all isomers of decalin and its derivatives are most stable in a chair conformation, as this minimizes both angle and torsional strain.[4][5]

trans-Decahydro-2-naphthol

The trans-decalin ring system is conformationally rigid or "locked".[6] Unlike a simple cyclohexane ring, it cannot undergo a chair-chair ring flip without breaking covalent bonds. This is because a ring flip would force the fused bonds into an impossible diaxial arrangement, which would introduce an insurmountable amount of ring strain.

Consequently, any substituent on the trans-decalin skeleton is fixed in either an axial or an equatorial position.[4] For trans-decahydro-2-naphthol, two diastereomers are possible: one with an axial hydroxyl group and one with an equatorial hydroxyl group. The conformer with the equatorial hydroxyl group is significantly more stable . This preference is due to the avoidance of destabilizing 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens on the same ring.

cis-Decahydro-2-naphthol

In contrast to the trans isomer, the cis-decalin ring system is flexible and can undergo a concerted ring flip of both chairs.[4] This inversion process interconverts the axial and equatorial positions. For cis-decahydro-2-naphthol, this means there is a dynamic equilibrium between two primary conformers: one with an axial -OH group and one with an equatorial -OH group.

The equilibrium will strongly favor the conformer where the hydroxyl group occupies the equatorial position to minimize steric strain. The axial hydroxyl group on the concave side of the molecule would experience significant 1,3-diaxial interactions, rendering that conformation less stable.[7] The rapid ring inversion in cis-decalin derivatives can lead to averaged signals in NMR spectroscopy, in contrast to the distinct signals observed for the rigid trans isomers.[6][8]

Quantitative Conformational Data

The relative stability of the conformers can be estimated using established energy values. The primary factors are the inherent stability of the decalin core and the energetic penalty for placing a substituent in an axial position (A-value).

| Parameter | Isomer/Conformer | Energy Value (kcal/mol) | Reference/Note |

| Ring Isomer Stability | trans-Decalin | ~0 | Reference state |

| cis-Decalin | ~2.7 | Less stable than trans-decalin due to gauche-butane interactions.[9] | |

| Conformational A-Value | Axial -OH group | ~0.9-1.0 | Energy penalty for an axial hydroxyl group on a cyclohexane ring due to 1,3-diaxial interactions. |

| Ring Flip Energy Barrier | cis-Decalin | ~12.6 - 14 | The energy required for the chair-chair interconversion.[4] |

Experimental Protocols for Conformation Determination

The determination of molecular conformation for isomers of this compound relies primarily on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Protocol: Conformational Analysis by ¹H NMR Spectroscopy

This protocol outlines a generalized method for determining the axial or equatorial position of the C2-proton (and thus the hydroxyl group) using vicinal proton-proton coupling constants (³JHH).

1. Sample Preparation:

- Dissolve 5-10 mg of the purified this compound isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

- Ensure the sample is free of particulate matter and paramagnetic impurities.

2. Data Acquisition:

- Acquire a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.

- Key parameters:

- Pulse Program: Standard single pulse (zg30).

- Acquisition Time (AQ): > 3 seconds for high resolution.

- Relaxation Delay (D1): 2-5 seconds.

- Number of Scans (NS): 16 or higher, depending on concentration.

- Temperature: 298 K (or variable temperature for dynamic studies of cis isomers).

3. Spectral Analysis:

- Identify the multiplet corresponding to the proton at the C-2 position (the proton attached to the same carbon as the -OH group). This signal is typically found in the 3.5-4.0 ppm range.

- Measure the coupling constants (J-values) for this multiplet. The key is the vicinal coupling (³J) to the protons on the adjacent C-1 and C-3 carbons.

- Interpretation (Karplus Relationship):

- Axial Proton: An axial proton at C-2 will have large couplings to adjacent axial protons (³Jax-ax ≈ 8-13 Hz) and small couplings to adjacent equatorial protons (³Jax-eq ≈ 2-5 Hz). This results in a complex multiplet with at least one large splitting.

- Equatorial Proton: An equatorial proton at C-2 will only have small couplings to adjacent protons, both axial and equatorial (³Jeq-ax ≈ 2-5 Hz, ³Jeq-eq ≈ 2-5 Hz). This results in a multiplet that is typically narrower and shows only small splittings.

- By analyzing the splitting pattern of the C-2 proton, the orientation of the hydroxyl group can be deduced (e.g., a large coupling constant indicates an axial C-2 proton, meaning the -OH group is equatorial).

Protocol: Structure Determination by X-ray Crystallography

This method provides unambiguous proof of the solid-state conformation.

1. Crystal Growth:

- Grow a single, high-quality crystal of the this compound isomer. This is often the most challenging step.

- Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. Solvents like hexane, ethyl acetate, or mixtures are commonly used.

2. Data Collection:

- Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

- Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

- Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

- Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

3. Structure Solution and Refinement:

- Process the raw diffraction data to obtain a set of structure factors.

- Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

- Build an initial molecular model into the electron density map.

- Refine the atomic positions and thermal parameters against the experimental data until the model converges, minimizing the difference between observed and calculated structure factors.

- The final refined structure will provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformation, the cis or trans nature of the ring fusion, and the axial/equatorial position of the hydroxyl group.

Visualization of Key Conformations

The following diagrams illustrate the most stable conformations for the trans and cis isomers of this compound.

Caption: Logical flow from isomers to stable conformers.

Caption: Conformational states of this compound isomers.

References

- 1. 2-Naphthalenol, decahydro- [webbook.nist.gov]

- 2. This compound 97 825-51-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Properties of Decahydro-2-naphthol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decahydro-2-naphthol (B1664090), also known as decalol, is a saturated bicyclic alcohol existing as several stereoisomers, primarily differing in the fusion of the two cyclohexane (B81311) rings (cis or trans) and the orientation of the hydroxyl group. These structural nuances significantly influence the molecule's physical and chemical properties, including its thermodynamic characteristics. A thorough understanding of the thermodynamic properties of this compound isomers is crucial for their application in various fields, including as synthetic intermediates in pharmaceuticals, fragrances, and advanced materials. This guide provides a comprehensive overview of the available thermodynamic data, outlines key experimental methodologies for their determination, and presents a conceptual framework for a combined theoretical and experimental approach to fully characterize these isomers.

Due to a notable scarcity of specific experimental thermodynamic data for individual this compound isomers in publicly accessible literature, this guide leverages data from the parent hydrocarbon isomers, cis- and trans-decalin, as a foundational baseline. The influence of the hydroxyl group on these properties will be discussed qualitatively. Furthermore, this document outlines the established experimental and computational methodologies that can be employed to determine the precise thermodynamic parameters for each this compound isomer.

Thermodynamic Properties of Decalin Isomers: A Baseline

The thermodynamic properties of the parent hydrocarbons, cis- and trans-decalin, offer valuable insights into the energetic landscape of the this compound isomers. The key difference between the cis and trans isomers of decalin lies in their conformational flexibility and inherent strain, which is directly reflected in their thermodynamic data. trans-Decalin is conformationally rigid, whereas cis-decalin can undergo ring flipping.

Data Presentation: Thermodynamic Properties of cis- and trans-Decalin

The following tables summarize the available experimental thermodynamic data for cis- and trans-decalin. These values serve as a crucial reference for understanding the thermodynamic behavior of their hydroxylated derivatives.

| Thermodynamic Property | cis-Decalin | trans-Decalin | Units |

| Standard Enthalpy of Formation (Liquid, 298.15 K) | -226.4 | -237.7 | kJ/mol |

| Standard Enthalpy of Combustion (Liquid, 298.15 K) | -6287.3 | -6276.0 | kJ/mol |

| Standard Molar Entropy (Liquid, 298.15 K) | 296.2 | 293.7 | J/(mol·K) |

| Molar Heat Capacity (Liquid, 298.15 K) | 215.1 | 214.2 | J/(mol·K) |

Note: The data presented is a compilation from various sources and should be considered as representative values. Discrepancies may exist between different literature sources.

Influence of the Hydroxyl Group on Thermodynamic Properties

The introduction of a hydroxyl group to the decalin framework to form this compound has several predictable effects on the thermodynamic properties:

-

Enthalpy of Formation: The presence of the C-O and O-H bonds will make the enthalpy of formation more negative (more exothermic) compared to the parent decalins. The specific value will depend on the isomer and the intramolecular interactions, such as hydrogen bonding.

-

Entropy: The hydroxyl group can introduce some rotational freedom, but it can also lead to more ordered structures through hydrogen bonding in the condensed phase, potentially leading to a lower entropy compared to what might be expected from simply adding the contribution of the OH group.

-

Heat Capacity: The additional vibrational modes associated with the hydroxyl group will increase the molar heat capacity.

-

Gibbs Free Energy of Formation: The change in Gibbs free energy will be a function of both the enthalpy and entropy changes. The relative stability of the isomers will be determined by the balance of these two factors.

Experimental Protocols for Determining Thermodynamic Properties

Precise determination of the thermodynamic properties of this compound isomers requires rigorous experimental methodologies. The following are standard techniques employed for such characterizations.

Bomb Calorimetry for Enthalpy of Combustion

Objective: To determine the standard enthalpy of combustion (ΔH°c) of a substance.

Methodology:

-

A precisely weighed sample of the this compound isomer is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."

-

The bomb is charged with high-pressure oxygen (typically ~30 atm).

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded with high precision.

-

The sample is ignited electrically via a fuse wire.

-

The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter system (bomb, water, stirrer, thermometer) is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections applied for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen in the bomb).

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity

Objective: To determine the enthalpy of fusion (ΔHfus) and the heat capacity (Cp) of a substance.

Methodology for Enthalpy of Fusion:

-

A small, accurately weighed sample of the this compound isomer is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The instrument is programmed to heat the pans at a constant rate through the melting point of the substance.

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

As the sample melts, it absorbs a significant amount of heat, resulting in a large endothermic peak in the DSC thermogram.

-

The area under this peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this area to provide the ΔHfus value.

Methodology for Heat Capacity:

-

Three separate DSC runs are performed under the same conditions (temperature range and heating rate):

-

An empty pan run (baseline).

-

A run with a standard material of known heat capacity (e.g., sapphire).

-

A run with the this compound isomer sample.

-

-

The heat flow for each run is recorded as a function of temperature.

-

The heat capacity of the sample at a given temperature is calculated by comparing the heat flow of the sample to that of the standard, after subtracting the baseline.

Conceptual Workflow for Thermodynamic Characterization

Given the lack of comprehensive experimental data, a combined computational and experimental approach is recommended for a thorough thermodynamic characterization of this compound isomers. The following diagram illustrates a logical workflow for such a study.

Unveiling the Three-Dimensional Architecture of Decahydro-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol with significant applications in fragrance, chemical synthesis, and potentially in drug development. Due to the existence of multiple stereoisomers, understanding their precise three-dimensional arrangement is crucial for elucidating structure-activity relationships and designing novel molecules. This document summarizes the available crystallographic data, details the experimental protocols for structure determination, and presents a logical workflow for such analyses.

Introduction to this compound Isomers

This compound, with the chemical formula C₁₀H₁₈O, is a derivative of naphthalene (B1677914) where the aromatic rings are fully saturated. The fusion of the two cyclohexane (B81311) rings can be either cis or trans, and the hydroxyl group at the 2-position can be in either an axial or equatorial position. This results in a variety of stereoisomers, each with unique physical and chemical properties. The trans and cis isomers are the most common, and their conformational flexibility, or lack thereof, significantly influences their molecular interactions.

Crystal Structure Analysis of a this compound Derivative

While the crystal structure of the parent this compound has not been extensively reported, a pivotal study by Oritani, Yamashita, and Kabuto in 1984 detailed the absolute configuration of (-)-cis,cis-decahydro-2-naphthol through X-ray analysis of its p-bromobenzoate derivative. This analysis provided definitive proof of the stereochemistry of this isomer.

Crystallographic Data

The following table summarizes the key crystallographic parameters for the p-bromobenzoate of (-)-cis,cis-decahydro-2-naphthol. This data provides a foundational understanding of the molecular geometry and packing of this derivative, offering insights into the probable conformation of the parent alcohol.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 10.456(2) Å |

| b | 29.581(4) Å |

| c | 5.891(1) Å |

| Volume | 1821.9(5) ų |

| Z | 4 |

| Calculated Density | 1.411 g/cm³ |

| R-factor | 0.058 |

Data extracted from the 1984 study by Oritani et al. on the p-bromobenzoate derivative.

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure, such as that of a this compound derivative, follows a well-established experimental workflow. The protocol described below is based on the methodologies reported in the literature for similar organic compounds.

Synthesis and Crystallization

-

Synthesis of the Derivative: For molecules that are liquid or difficult to crystallize at room temperature, derivatization is a common strategy. In the case of (-)-cis,cis-decahydro-2-naphthol, it was reacted with p-bromobenzoyl chloride in pyridine (B92270) to yield the corresponding p-bromobenzoate ester. This introduces a heavy atom (bromine), which facilitates the solution of the phase problem in X-ray crystallography, and often promotes the formation of high-quality single crystals.

-

Crystallization: The purified derivative is dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent at a constant temperature is a widely used technique to grow single crystals suitable for X-ray diffraction. Other methods include slow cooling of a saturated solution or vapor diffusion.

X-ray Diffraction Data Collection

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern determined by its internal atomic arrangement. The crystal is rotated during the experiment to collect a complete set of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

-

Structure Solution: The collected diffraction intensities are used to determine the positions of the atoms in the unit cell. For derivatives containing a heavy atom like bromine, the Patterson method or direct methods are commonly employed to locate the heavy atom, and the remaining non-hydrogen atoms are subsequently located from Fourier maps.

-

Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement results in a model with low R-factors, indicating a good fit to the experimental data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a this compound derivative.

Conclusion

The crystal structure analysis of this compound and its derivatives provides invaluable information for understanding their stereochemistry and conformational preferences. The detailed experimental protocol and crystallographic data presented in this guide serve as a foundational resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The precise knowledge of the three-dimensional structure of these molecules is paramount for the rational design of new compounds with desired biological activities or material properties. Further crystallographic studies on other isomers of this compound are warranted to build a more complete picture of the structural landscape of this important class of bicyclic alcohols.

An In-depth Technical Guide to the Solubility of Decahydro-2-naphthol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of decahydro-2-naphthol (B1664090), a key intermediate in various chemical syntheses. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility in organic solvents.

Introduction to this compound

This compound (also known as 2-decalol) is a saturated bicyclic alcohol with the chemical formula C₁₀H₁₈O. It exists as a mixture of cis and trans isomers, which can influence its physical properties, including solubility.[1] Its structure, combining a polar hydroxyl group with a nonpolar decalin ring system, results in a varied solubility profile across different organic solvents. Understanding this solubility is critical for its application in synthesis, purification, and formulation in various industries, including pharmaceuticals and fragrances.

Qualitative Solubility of this compound

Based on available chemical literature and supplier safety data sheets, the solubility of this compound is qualitatively described. This information is summarized in the table below. It is generally characterized as being soluble in alcohols and oils while being practically insoluble in water.[1]

| Solvent | Qualitative Solubility | Citation |

| Water | Insoluble | [1][2] |

| Alcohols (general) | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Oils (general) | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | N/A |

Note: The lack of specific quantitative data highlights a knowledge gap in the physical chemistry of this compound and presents an opportunity for further research.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal equilibrium method.

3.1. Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in a chosen solvent at a constant temperature. The concentration of the solute in the saturated solution is then measured analytically.

3.2. Materials and Equipment

-

High-purity this compound (solid)

-

Analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Calibrated thermometers

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a Gas Chromatography (GC) system.

3.3. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to the experimental temperature and immediately filter it using a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

3.4. Data Analysis

The experiment should be performed in triplicate to ensure the reproducibility of the results. The average solubility and standard deviation should be reported for each solvent at each temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its qualitative behavior indicates good solubility in alcohols and oils and poor solubility in water. For researchers and professionals requiring precise solubility data for process development, reaction optimization, or formulation, the experimental protocol outlined in this guide provides a robust framework for its determination. The generation and publication of such data would be a valuable contribution to the chemical sciences.

References

A Technical Guide to the Biological Activity of Decahydro-2-naphthol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse biological activities, including potential anticancer, antimicrobial, and antifungal properties. The stereochemistry of the decalin ring system plays a crucial role in determining the biological efficacy of these compounds. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their potential as therapeutic agents.

Introduction

The this compound core, also known as 2-decalol, represents a saturated analogue of the aromatic 2-naphthol (B1666908). This structural modification from a planar aromatic system to a three-dimensional alicyclic structure significantly influences its physicochemical properties and biological interactions. The inherent chirality of the this compound scaffold, with its multiple stereocenters, gives rise to a variety of stereoisomers (e.g., cis and trans ring fusions), each with potentially distinct biological activities. This guide will delve into the reported biological activities of these derivatives, with a particular emphasis on their potential in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available naphthalene (B1677914) or tetralone precursors, followed by reduction of the aromatic ring system. Stereoselective synthesis is crucial to obtain specific isomers for biological evaluation.

General Synthetic Workflow

A common synthetic approach involves the hydrogenation of 2-naphthol or its derivatives. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the decalin ring fusion.

Caption: General synthetic route to this compound derivatives.

Anticancer Activity

While research specifically on this compound derivatives is still emerging, preliminary data suggests potential anticancer activity. A mixture of this compound isomers has been reported to exhibit anticancer properties by targeting the enzyme ribonucleotide reductase, which is crucial for DNA synthesis and repair.[1] This inhibition of nucleic acid synthesis presents a promising avenue for the development of novel anticancer agents.

Further research is necessary to isolate and evaluate the cytotoxic activity of individual stereoisomers and their derivatives against various cancer cell lines. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features responsible for anticancer efficacy and in optimizing lead compounds.

Antimicrobial and Antifungal Activity

The broader class of decalin-containing natural products has been shown to possess a wide range of biological activities, including antibacterial and antifungal effects.[2] The stereochemistry of the decalin ring is a critical determinant of these activities.[3] For instance, certain decalin configurations have been shown to be crucial for strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[3]

While specific studies on the antimicrobial and antifungal properties of simple this compound derivatives are limited in the currently available literature, the established bioactivity of the decalin scaffold suggests that these compounds are promising candidates for antimicrobial drug discovery. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives against a panel of pathogenic bacteria and fungi.

Experimental Protocols

Synthesis of this compound

This compound can be obtained through the oxidation of decahydronaphthalene (B1670005) using an oxidation catalyst such as platinum dioxide.[1]

Cytotoxicity and Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Future Directions

The field of this compound derivatives holds considerable promise for the discovery of new therapeutic agents. Key areas for future research include:

-

Stereoselective Synthesis: Development of efficient and scalable methods for the synthesis of pure stereoisomers of this compound and its derivatives.

-

Biological Screening: Comprehensive evaluation of the anticancer, antimicrobial, and antifungal activities of individual stereoisomers.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity.

Conclusion

This compound derivatives represent a promising class of compounds with potential applications in oncology and infectious disease. The limited research to date, particularly the finding that a mixture of isomers exhibits anticancer activity, underscores the need for further investigation into the biological properties of these saturated bicyclic systems. A deeper understanding of the role of stereochemistry and the exploration of a wider range of functionalized derivatives are critical next steps in unlocking the full therapeutic potential of this chemical scaffold. This guide serves as a foundational resource to encourage and direct future research in this exciting area of drug discovery.

References

- 1. This compound (mixture of isomers) | 825-51-4 | AAA82551 [biosynth.com]

- 2. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Decahydro-2-naphthol: Chemical Identifiers, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of decahydro-2-naphthol (B1664090), a versatile alicyclic alcohol. It covers its fundamental chemical identifiers, a detailed experimental protocol for its synthesis, and insights into its applications in polymer science and potential biological activities. This document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical Information

This compound, also known as 2-decalol, is a saturated bicyclic alcohol. Its chemical properties and applications are influenced by the stereochemistry of the fused ring system, resulting in various isomers.

Chemical Identifiers and Properties

A summary of the key chemical identifiers and physical properties for this compound is presented in the table below.

| Identifier Type | Value |

| CAS Number | 825-51-4[1][2] |

| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |

| Molecular Formula | C₁₀H₁₈O[1] |

| Molecular Weight | 154.25 g/mol [1] |

| InChI | InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2[1] |

| InChIKey | UPMAOXLCTXPPAG-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1CCC2CC(CCC2C1)O |

| EC Number | 212-545-3[1] |

| MDL Number | MFCD00004132[1] |

| PubChem CID | 13216 |

| Appearance | White to light yellow powder or lump to clear liquid.[3] |

| Boiling Point | 109 °C at 14 mmHg[1] |

| Density | 0.996 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.5[1] |

| Solubility | Insoluble in water; soluble in alcohol and oils.[2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the catalytic hydrogenation of 2-naphthol (B1666908) (also known as β-naphthol).[2] This reaction results in a mixture of cis and trans isomers, the ratio of which can be influenced by the choice of catalyst and reaction conditions.

Representative Experimental Protocol: Catalytic Hydrogenation of 2-Naphthol

This protocol is adapted from established procedures for the hydrogenation of naphthols.

Materials:

-

2-Naphthol

-

Ethanol (B145695) (95%)

-

5% Rhodium-on-alumina catalyst

-

Acetic acid

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration apparatus

-

Rotary evaporator

-

Benzene (B151609) (for extraction)

-

10% Sodium hydroxide (B78521) solution

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Catalyst Preparation: In a Parr hydrogenation bottle, place 20.0 g of 5% rhodium-on-alumina catalyst. Carefully wet the catalyst with 25 mL of 95% ethanol.

-

Reaction Mixture: Prepare a solution of 40.0 g of 2-naphthol in 125 mL of 95% ethanol. Add this solution to the hydrogenation bottle containing the catalyst. Add 3 mL of acetic acid to the mixture.

-

Hydrogenation: Seal the Parr apparatus and flush with hydrogen gas. Pressurize the vessel to an initial pressure of 55–60 psi of hydrogen. Begin shaking the reaction mixture. The reaction is typically complete within 12 hours, as indicated by the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Remove the catalyst by suction filtration and wash it with two 50 mL portions of ethanol.

-

Isolation of Product: Combine the ethanol filtrates and concentrate them using a rotary evaporator to yield a viscous residue. Dissolve this residue in 150 mL of benzene.

-

Purification: Wash the benzene solution with 75 mL of 10% sodium hydroxide solution, followed by a wash with 75 mL of water. Dry the organic layer over anhydrous magnesium sulfate for at least 3 hours.

-

Final Product: Filter the drying agent and concentrate the benzene solution using a rotary evaporator to obtain the this compound product as a mixture of isomers. Further purification and separation of isomers can be achieved by chromatography.

Applications of this compound

This compound serves as a valuable building block in organic synthesis, with notable applications in the fragrance industry and polymer chemistry.

Use in Polymer Synthesis

This compound can be converted to its corresponding methacrylate (B99206) monomer, decahydro-2-naphthyl methacrylate (DNMA), which can then be polymerized. The rigid and bulky decahydronaphthyl group imparts unique thermal and mechanical properties to the resulting polymers.

A study on poly(decahydro-2-naphthyl methacrylate)s (poly(DNMA)s) revealed the following properties based on the isomeric composition of the monomer:[4]

| Polymer | Glass Transition Temperature (Tg) | Refractive Index | Abbe Number |

| poly(DNMA)-I | 142.7 °C | 1.489 | 42-44 |

| poly(DNMA)-II | 139.3 °C | 1.489 | 42-44 |

| poly(DNMA)-III | 146.2 °C | 1.489 | 42-44 |

| poly(DNMA)-III/IV | 152.9 °C | 1.489 | 42-44 |

The synthesis of the DNMA monomer involves the esterification of the this compound isomer mixture with methacryloyl chloride. The subsequent polymerization of the purified monomers yields high molecular weight polymers with good thermal stability and optical properties.[4]

Biological and Pharmacological Potential

Derivatives of this compound have been investigated for their potential biological activities. There are reports suggesting that this compound exhibits anticancer activity by binding to the carbonyl group on DNA and inhibiting ribonucleotide reductase.[5] Furthermore, its structural motif is found in various biologically active compounds, and its derivatives have been explored for enzyme inhibition.

General Experimental Protocol for Enzyme Inhibition Assays:

-

Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., acetylcholinesterase, carbonic anhydrase) and its specific substrate are prepared in an appropriate buffer.

-

Inhibitor Preparation: A series of dilutions of the test compound (this compound derivative) are prepared.

-

Assay: The enzyme, substrate, and inhibitor are mixed in a multi-well plate. The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a plate reader.

-

Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then determined by plotting the reaction rate against the inhibitor concentration.

Further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound and its derivatives.

Visualizing the Synthesis of this compound

The following diagram illustrates the general synthetic pathway from 2-naphthol to the different isomers of this compound.

Caption: Synthesis of this compound isomers from 2-naphthol.

References

An In-depth Technical Guide to the Discovery and History of Decahydro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decahydro-2-naphthol (B1664090), a saturated bicyclic alcohol, has been a subject of scientific interest for over a century, primarily due to its role as a key intermediate in the synthesis of various organic compounds. Its discovery and development are intrinsically linked to the pioneering work in catalytic hydrogenation during the early 20th century. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of this compound, with a focus on quantitative data, detailed experimental protocols, and the logical progression of its scientific understanding.

Discovery and Historical Context

The discovery of this compound is not attributed to a single definitive event but rather emerged from the broader exploration of catalytic hydrogenation of naphthalene (B1677914) and its derivatives. The early 20th century witnessed groundbreaking advancements in high-pressure catalysis, which for the first time allowed for the complete saturation of aromatic rings.

The foundational work on catalytic hydrogenation was laid by pioneers such as Paul Sabatier, who received the Nobel Prize in Chemistry in 1912 for his work on hydrogenating organic compounds in the presence of finely divided metals. However, the specific application of these techniques to naphthols and the isolation and characterization of their decahydro derivatives were systematically explored by chemists like Vladimir Ipatieff and Homer Adkins .

Ipatieff's work on high-pressure and high-temperature reactions, often employing nickel oxide catalysts, demonstrated the feasibility of hydrogenating complex aromatic systems. Homer Adkins and his research group at the University of Wisconsin significantly advanced the field by developing more active and selective catalysts, most notably the Adkins catalyst (a copper-chromium oxide) and by refining the use of Raney nickel . These catalysts proved highly effective in the hydrogenation of naphthols to their corresponding decahydronaphthols, including this compound. While a specific "discovery" paper for this compound is not readily identifiable, its synthesis and properties were undoubtedly investigated and documented in the course of these broader studies on the catalytic hydrogenation of aromatic compounds.

Physicochemical Properties

This compound exists as a mixture of stereoisomers, primarily cis and trans isomers, arising from the fusion of the two cyclohexane (B81311) rings. The physical properties can vary depending on the isomeric composition.

Table 1: Physical and Chemical Properties of this compound (Mixture of Isomers)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Colorless to light yellow, viscous liquid or paste | [2][3] |

| Boiling Point | 109 °C at 14 mmHg | [4] |

| Melting Point | 99-100 °C | [2][5] |

| Density | 0.996 g/mL at 25 °C | |

| Refractive Index | n20/D 1.500 | [6] |

| Flash Point | >112 °C (>233.6 °F) | [4] |

| Water Solubility | Insoluble | [2] |

| CAS Number | 825-51-4 | [1][3] |

Table 2: Computed Physicochemical Properties of trans-Decahydro-2-naphthol

| Property | Value | Reference(s) |

| IUPAC Name | (4aS,8aS)-decahydronaphthalen-2-ol | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 154.135765 g/mol | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the catalytic hydrogenation of 2-naphthol (B1666908). The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and the stereoselectivity of the product.

Reaction Pathway

The hydrogenation of 2-naphthol to this compound proceeds in a stepwise manner, with the initial reduction of one aromatic ring to form tetrahydro-2-naphthol, followed by the reduction of the second ring.

Caption: Catalytic hydrogenation of 2-naphthol to this compound.

Experimental Protocol: Catalytic Hydrogenation of 2-Naphthol

The following protocol is a representative procedure for the synthesis of this compound based on established methods.

Materials:

-

2-Naphthol

-

Raney Nickel (or 5% Rhodium on Alumina)

-

Ethanol (or other suitable solvent)

-

High-pressure autoclave (hydrogenator)

-

Hydrogen gas

Procedure:

-

Preparation: A high-pressure autoclave is charged with 2-naphthol and a suitable solvent such as ethanol. The catalyst (e.g., Raney Nickel, approximately 5-10% by weight of the 2-naphthol) is carefully added to the mixture.

-

Hydrogenation: The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas. The vessel is then pressurized with hydrogen to the desired pressure (e.g., 100-150 atm).

-

Reaction: The mixture is heated to the reaction temperature (e.g., 100-150 °C) with vigorous stirring. The progress of the reaction is monitored by observing the pressure drop in the autoclave as hydrogen is consumed.

-

Work-up: After the theoretical amount of hydrogen has been consumed, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

Isolation: The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield the final product.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Biological Activity and Applications

This compound itself has limited documented biological activity. One source mentions potential anticancer activity through inhibition of ribonucleotide reductase; however, this claim is not substantiated by peer-reviewed scientific literature.[7]

In contrast, the 2-naphthol scaffold is a common motif in medicinal chemistry, and numerous derivatives have been investigated for their therapeutic potential. Studies have explored aminobenzylnaphthols derived from 2-naphthol for their anticancer properties, with some compounds showing cytotoxic effects against pancreatic and colorectal cancer cell lines.[8][9] Other research has focused on novel analogs of 2-naphthol as multi-target inhibitors of topoisomerase I & II and tyrosine kinase receptors (EGFR & VEGFR-2) for cancer therapy.[10] It is crucial to distinguish between the biological activity of the parent 2-naphthol derivatives and the fully saturated this compound.

The primary application of this compound is as a building block in organic synthesis. Its rigid bicyclic structure and hydroxyl functionality make it a useful precursor for the synthesis of more complex molecules, including pharmaceuticals and fragrances.[6][11] In the fragrance industry, it is used in modest amounts in woody and camphoraceous perfume compositions.[2][6]

Conclusion

The history of this compound is a testament to the advancements in catalytic chemistry that revolutionized organic synthesis. From its origins in the early explorations of hydrogenation, it has become a readily accessible and versatile intermediate. While its own biological activity is not well-established, the broader family of naphthol-derived compounds continues to be a fertile ground for drug discovery. This guide provides a foundational understanding of this compound for researchers and professionals, summarizing key historical and technical information to support further scientific inquiry and application.

References

- 1. 2-Naphthalenol, decahydro- | C10H18O | CID 13216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 825-51-4 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Naphthalenol, decahydro-|lookchem [lookchem.com]

- 6. 2-decalinol [thegoodscentscompany.com]

- 7. This compound (mixture of isomers) | 825-51-4 | AAA82551 [biosynth.com]

- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of novel rigid analogs of 2-naphthol with potent anticancer activity through multi-target topoisomerase I & II and tyrosine kinase receptor EGFR & VEGFR-2 inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 1424-37-9 | Benchchem [benchchem.com]

Spectroscopic Properties of Decahydro-2-naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of decahydro-2-naphthol (B1664090), a versatile bicyclic alcohol of interest in chemical synthesis and pharmaceutical development. This document details the key spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for these analytical techniques and presents visual representations of the analytical workflow and a proposed mechanism of action.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and comparative analysis. It is important to note that this compound exists as a mixture of isomers, and the presented data is representative of this mixture unless otherwise specified.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a prominent O-H stretching vibration, indicative of the hydroxyl group, and C-H stretching vibrations corresponding to the saturated carbocyclic rings.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300 | O-H stretch | Strong, Broad |

| 2920-2950 | C-H stretch (alkane) | Strong |

| 2850-2870 | C-H stretch (alkane) | Strong |

| ~1450 | C-H bend (scissoring) | Medium |

| ~1050 | C-O stretch | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy